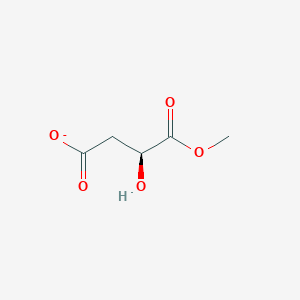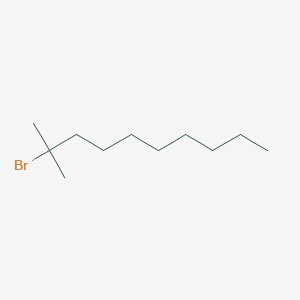
2-Bromo-2-methyldecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2-methyldecane is an organic compound with the molecular formula C11H23Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to the second carbon of a decane chain, which also has a methyl group attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-2-methyldecane can be synthesized through the bromination of 2-methyldecane. One common method involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with 2-methyldecane to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out in a continuous flow reactor. This method involves the use of a microchannel reactor where 2-methyldecane and bromine are introduced and mixed under controlled conditions to ensure efficient bromination. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
2-Bromo-2-methyldecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used. The reactions are usually conducted at elevated temperatures to favor the elimination process.
Major Products Formed
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is typically an alkene, such as 2-methyldecene.
科学研究应用
2-Bromo-2-methyldecane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other brominated compounds.
Biology: It can be used in studies involving the modification of biological molecules, such as the alkylation of nucleic acids or proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
作用机制
The mechanism of action of 2-Bromo-2-methyldecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions (S_N1 mechanism) or a concerted transition state during bimolecular elimination reactions (E2 mechanism). In the S_N1 mechanism, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. In the E2 mechanism, a base abstracts a proton from a β-carbon, leading to the simultaneous formation of a double bond and the departure of the bromine atom .
相似化合物的比较
2-Bromo-2-methyldecane can be compared with other similar compounds such as:
2-Bromo-2-methylpropane: Both compounds have a bromine atom attached to a carbon that also bears a methyl group.
2-Bromo-2-methylbutane: Similar in structure but with a different carbon chain length, this compound also undergoes similar substitution and elimination reactions.
2-Bromo-2-methylhexane: Another similar compound with a different chain length, used in various organic reactions.
The uniqueness of this compound lies in its specific carbon chain length, which can influence its reactivity and the types of products formed in chemical reactions.
属性
CAS 编号 |
502760-08-9 |
|---|---|
分子式 |
C11H23Br |
分子量 |
235.20 g/mol |
IUPAC 名称 |
2-bromo-2-methyldecane |
InChI |
InChI=1S/C11H23Br/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 |
InChI 键 |
VPHRQYBYTFDBOA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


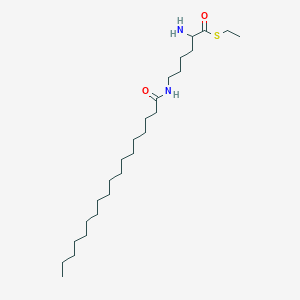
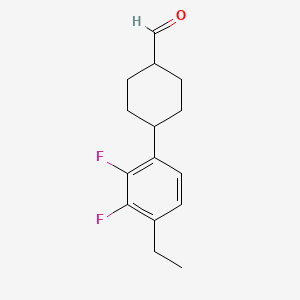
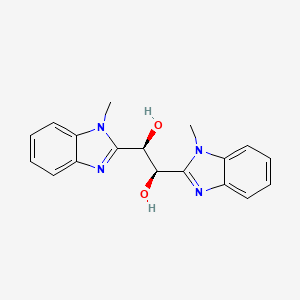
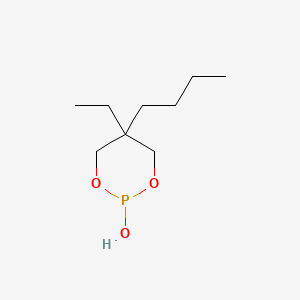

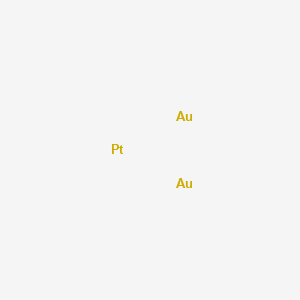
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
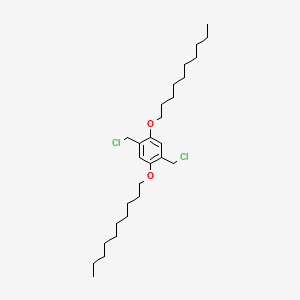
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
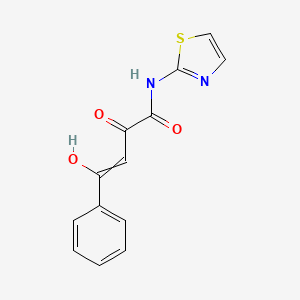
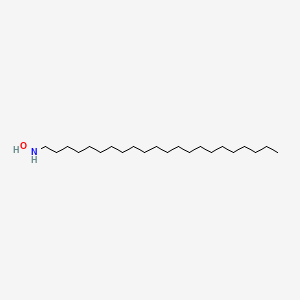
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
